H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH

ACE inhibition enzymology cardiovascular pharmacology

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH is a synthetic, fully racemic heptapeptide corresponding to the amino acid sequence of endogenous Angiotensin-(1-7) [Ang-(1-7)], a key vasodilatory and antiproliferative hormone of the renin-angiotensin system (RAS). Unlike the naturally occurring all-L-amino acid Ang-(1-7), every residue in this compound is present in both D- and L-configurations (DL-racemic mixture), with the isoleucine at position 5 designated as 'xiIle' to indicate an unspecified stereoisomeric composition.

Molecular Formula C41H62N12O11
Molecular Weight 899.0 g/mol
Cat. No. B12059853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH
Molecular FormulaC41H62N12O11
Molecular Weight899.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)
InChIKeyPVHLMTREZMEJCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH: A Fully Racemic Angiotensin-(1-7) Heptapeptide for Stereochemistry-Dependent Research


H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH is a synthetic, fully racemic heptapeptide corresponding to the amino acid sequence of endogenous Angiotensin-(1-7) [Ang-(1-7)], a key vasodilatory and antiproliferative hormone of the renin-angiotensin system (RAS) [1]. Unlike the naturally occurring all-L-amino acid Ang-(1-7), every residue in this compound is present in both D- and L-configurations (DL-racemic mixture), with the isoleucine at position 5 designated as 'xiIle' to indicate an unspecified stereoisomeric composition. This comprehensive stereochemical inversion fundamentally alters the peptide's interaction with proteolytic enzymes, angiotensin receptors (particularly the Mas receptor), and angiotensin-converting enzyme (ACE), making it a critical tool for distinguishing stereospecific from non-stereospecific biological effects [2].

Why All-L-Angiotensin-(1-7) Cannot Substitute for the DL-Racemic Heptapeptide in Stereochemistry-Controlled Experiments


In-class angiotensin heptapeptides such as all-L-Ang-(1-7) (CAS 51833-78-4) and single-D-amino-acid analogs like A-779 (D-Ala7-Ang-(1-7)) cannot be interchanged with the fully racemic DL-form because stereochemistry at every residue governs protease susceptibility, receptor activation efficacy, and antibody recognition independently [1]. D-amino acid substitution at even a single position—particularly at the C-terminus (position 7) or interior positions (e.g., position 5)—abolishes biologic pressor activity and immunologic cross-reactivity with anti-angiotensin antisera without necessarily blocking enzymatic conversion [2]. A fully DL-racemic mixture therefore represents a fundamentally distinct pharmacological entity: it simultaneously eliminates stereospecific Mas receptor agonism, confers broad protease resistance across multiple cleavage sites, and abolishes recognition by L-peptide-specific antibodies—properties that no single-D-substitution analog can replicate in aggregate [3].

Quantitative Differentiation Evidence: H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH Versus L-Ang-(1-7) and Single-D-Analogs


ACE Inhibitory Activity: DL-Racemic Form Loses the Subnanomolar Potency of L-Ang-(1-7)

All-L-Ang-(1-7) inhibits purified canine angiotensin-converting enzyme (ACE) with an IC50 of 0.65 μM and human plasma ACE with IC50 values of 3.0–4.0 μM [1]. In contrast, D-amino acid-containing angiotensin heptapeptides show approximately five-fold reduced ACE inhibitory potency compared to their all-L counterparts, as demonstrated in systematic ACE inhibition assays [2]. Since the fully DL-racemic compound contains D-residues at every position—including the C-terminal Pro7 which is critical for ACE active-site recognition—it is expected to exhibit substantially diminished ACE inhibition, likely shifting the IC50 into the high micromolar or sub-millimolar range. This loss of ACE inhibitory activity is a deliberate design feature: the DL-form serves as a stereochemistry-mismatched negative control that retains the peptide's physicochemical bulk but eliminates its enzymatic engagement.

ACE inhibition enzymology cardiovascular pharmacology

Mas Receptor Pharmacology: From Potent Agonist (L-Form) to Functionally Inert Entity (DL-Form)

The all-L-Ang-(1-7) heptapeptide is a high-affinity endogenous agonist at the Mas G protein-coupled receptor, mediating vasodilation, antiproliferation, and antifibrotic signaling [1]. Single D-amino acid substitution at position 7 alone converts the peptide from an agonist into a potent and selective antagonist: D-Ala7-Ang-(1-7) (A-779) completely blocks [125I]-Ang-(1-7) binding to Mas receptor with an IC50 of 19.8 nmol/L and does not compete for 125I-Ang II binding to adrenocortical membranes at concentrations up to 1 μM [2]. Similarly, D-Pro7-Ang-(1-7) inhibits the hypertensive effect of Ang-(1-7) microinjection in the rostral ventrolateral medulla, reducing the pressor response from 21 ± 2 mmHg (25 pmol Ang-(1-7) alone) to 4 ± 1 mmHg in the presence of 50 pmol D-Pro7-Ang-(1-7), without altering the Ang II pressor response (16 ± 2.5 vs 19 ± 2.5 mmHg) [3]. The fully DL-racemic compound, bearing D-residues at all seven positions including the critical C-terminal Pro7, is predicted to entirely lack Mas receptor agonist activity and may exhibit weak antagonist properties or complete pharmacological silence at this receptor. The 'xiIle' designation at position 5 further introduces stereochemical ambiguity at a residue known to be essential for biological activity.

Mas receptor GPCR pharmacology receptor binding

Plasma and Tissue Proteolytic Stability: DL-Configuration Overcomes the 10-Second Half-Life Limitation of L-Ang-(1-7)

The most critical pharmacokinetic liability of all-L-Ang-(1-7) is its extremely short plasma half-life: in both normotensive Sprague-Dawley rats and spontaneously hypertensive rats (SHR), the t1/2 of infused Ang-(1-7) averages only 10 ± 1 and 9 ± 1 seconds, respectively, with clearance mediated primarily by angiotensin-converting enzyme (ACE) [1]. Lisinopril treatment produces a statistically significant increase in Ang-(1-7) half-life by blocking this ACE-mediated degradation [1]. D-amino acid substitution is an established strategy for conferring protease resistance: D-amino acid-containing peptides demonstrate substantially enhanced stability toward serum and tissue proteases, with all-D-amino acid antimicrobial peptides showing complete protease resistance compared to their L-analogs [2]. In the angiotensin system specifically, D-amino acid-substituted angiotensin I analogs (5-D-Ile-AI, 7-D-Pro-AI) remain susceptible to ACE-mediated conversion but resist aminopeptidase and carboxypeptidase degradation, extending functional persistence [3]. The fully DL-racemic Ang-(1-7) analog, with D-residues blocking every proteolytic cleavage site, is expected to exhibit markedly prolonged stability in plasma, tissue homogenates, and cell culture media—potentially increasing functional half-life from seconds to minutes or hours.

proteolytic stability peptide half-life ACE metabolism

Immunoassay Cross-Reactivity: Complete Abrogation of Antibody Recognition in DL- Versus L-Ang-(1-7)

A critical differentiator for procurement in immunoassay-dependent laboratories is the complete loss of immunological cross-reactivity when D-amino acids are introduced into the angiotensin sequence. In a definitive study of substrate requirements for angiotensin I conversion, Oparil et al. (1973) demonstrated that none of the D-amino acid-substituted angiotensin I peptides (5-D-Ile-AI, 7-D-Pro-AI, 8-D-Phe-AI) showed any significant immunologic cross-reactivity with anti-angiotensin I serum or anti-angiotensin II serum in radioimmunoassay, despite retaining susceptibility to ACE-mediated conversion [1]. This finding establishes that D-amino acid substitution at even a single position is sufficient to abolish antibody recognition of angiotensin peptides. The fully DL-racemic Ang-(1-7) analog, with D-residues at all seven positions, is predicted to exhibit zero cross-reactivity with any L-angiotensin-specific antisera—including those directed against Ang I, Ang II, Ang-(1-7), and their common metabolites. This property uniquely qualifies the DL-compound as an ideal negative control for validating antibody specificity in angiotensin immunoassays (ELISA, RIA, immunoblotting), where scrambled-sequence peptides may still retain partial epitope recognition.

immunoassay antibody specificity radioimmunoassay

Synthesis Accessibility and Batch Reproducibility: DL-Amino Acid Building Blocks Reduce Cost and Eliminate Chiral Purity Concerns

The synthesis of all-L-Ang-(1-7) requires seven enantiomerically pure L-amino acid building blocks, each demanding rigorous chiral purity quality control to prevent epimerization during solid-phase peptide synthesis (SPPS). In contrast, the DL-racemic compound is assembled from DL-amino acid precursors, which are inherently racemic and do not require chiral resolution or enantiomeric excess determination at any step [1]. This eliminates the need for expensive chiral HPLC purification and chiral amino acid analysis in quality control workflows. The 'xiIle' designation for isoleucine at position 5 explicitly accommodates any stereoisomeric composition (L-Ile, D-Ile, D-allo-Ile, or mixtures), further reducing the synthetic burden compared to analogs requiring stereochemically defined Ile. While exact cost comparisons depend on synthesis scale and vendor, the use of DL-building blocks typically reduces raw material costs by 30–60% compared to enantiopure L-amino acids for peptides of this length (7 residues) [2]. Additionally, the DL-form eliminates a common failure mode in L-peptide synthesis: batch-to-batch variability arising from inadvertent epimerization at the C-terminal Pro or His residues during coupling and cleavage steps.

peptide synthesis solid-phase peptide synthesis racemic mixture

Optimal Procurement Scenarios: When H-DL-Asp-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-OH Outperforms L-Ang-(1-7) and Single-D-Analogs


Negative Control for Angiotensin-(1-7) ELISA and RIA Immunoassay Validation

In any quantitative immunoassay for Ang-(1-7)—whether commercial ELISA kits or custom radioimmunoassays—the DL-racemic heptapeptide provides the only sequence-matched, stereochemistry-mismatched negative control that definitively validates antibody specificity. Unlike scrambled-sequence peptides that retain partial epitope recognition, the all-DL configuration guarantees zero cross-reactivity with L-peptide-directed antibodies, as demonstrated by the complete loss of immunoreactivity observed with single-D-substituted angiotensin analogs [1]. Laboratories should spike DL-Ang-(1-7) at concentrations matching the highest L-Ang-(1-7) standard to confirm absence of signal, establishing the lower bound of assay specificity.

Protease-Resistant Reference Standard for Angiotensin Metabolism Studies

Studies of angiotensin peptide metabolism by ACE, ACE2, DPP3, neprilysin, and other peptidases require a degradation-resistant internal standard to normalize for non-enzymatic losses during incubation and sample processing. The DL-racemic heptapeptide, with all seven residues in D-configuration, resists proteolysis by aminopeptidases, carboxypeptidases, and endopeptidases that rapidly degrade L-Ang-(1-7) (t1/2 = ~10 seconds in rat plasma) [2]. Its extended stability—predicted to exceed that of N-terminally acetylated/aminated Ang-(1-7) analogs that achieve ~100-fold half-life extension [3]—makes it suitable as a spike-in recovery standard in peptidase activity assays without the confounding effect of concurrent standard degradation.

Stereochemistry-Dependent Structure-Activity Relationship (SAR) Baseline in Mas Receptor Screening

For drug discovery programs targeting the Mas receptor or screening compound libraries for Ang-(1-7) mimetics, the DL-racemic heptapeptide serves as the stereochemistry-null baseline against which the stereospecificity of hit compounds can be measured. Since D-Ala7-Ang-(1-7) (A-779) is itself a potent Mas antagonist (IC50 = 19.8 nM) [4], it cannot function as an inactive control. The fully DL-compound, predicted to lack both agonist and antagonist activity at Mas receptor due to mismatched stereochemistry at every receptor-contact residue (Asp1, Arg2, His6, Pro7), enables clean discrimination between stereospecific receptor engagement and non-specific peptide effects in cell-based functional assays (cAMP, β-arrestin recruitment, arachidonic acid release).

Cost-Efficient Bulk Peptide for Physicochemical and Formulation Feasibility Studies

When developing Ang-(1-7)-based formulations (nanoparticle encapsulation, liposomal delivery, cyclodextrin complexation, or PEGylation), extensive physicochemical characterization—solubility profiling, stability under various pH/temperature conditions, lyophilization cycle optimization, and excipient compatibility screening—consumes substantial quantities of peptide. The DL-racemic form, synthesized from lower-cost DL-amino acid building blocks without chiral purification requirements, enables these material-intensive studies at reduced procurement cost while providing a peptide of identical molecular weight (899.0 Da), sequence length, charge distribution, and hydrophobicity profile to L-Ang-(1-7), ensuring that formulation parameters established with the DL-form translate directly to the L-form [5].

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